2-Chloro-4-(ethoxyacetyl)pyridine
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Overview
Description
2-Chloro-4-(ethoxyacetyl)pyridine is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a chloro group at the second position and an ethoxyacetyl group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(ethoxyacetyl)pyridine can be achieved through several methods. One common method involves the reaction of 2-chloropyridine with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(ethoxyacetyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxyacetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-Chloro-4-(ethoxyacetyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(ethoxyacetyl)pyridine involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ethoxyacetyl group can undergo oxidation or reduction. These reactions can lead to the formation of various biologically active compounds that interact with enzymes, receptors, or other molecular targets in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-acetylpyridine: Similar structure but lacks the ethoxy group.
4-Acetyl-2-chloropyridine: Similar structure but with different substituents.
2-Chloro-4-(methoxyacetyl)pyridine: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
2-Chloro-4-(ethoxyacetyl)pyridine is unique due to the presence of both chloro and ethoxyacetyl groups, which confer specific reactivity and potential biological activities. Its unique structure allows for diverse chemical transformations and applications in various fields of research and industry .
Properties
CAS No. |
898785-00-7 |
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Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
1-(2-chloropyridin-4-yl)-2-ethoxyethanone |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-6-8(12)7-3-4-11-9(10)5-7/h3-5H,2,6H2,1H3 |
InChI Key |
RTDUPRQGBPAOLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)C1=CC(=NC=C1)Cl |
Origin of Product |
United States |
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